Evidence Dimension 1: Structural Orthogonality for Synthetic Diversification
Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate uniquely combines a 4-bromo group for cross-coupling and a 3-formyl group for condensation or functionalization. In contrast, close analogs such as methyl 4-bromo-1H-indazole-6-carboxylate (CAS 885518-47-8) lack the 3-formyl group, thereby removing a site for structural diversification . The presence of both handles in this compound allows for sequential and orthogonal synthetic transformations, a key advantage for building focused kinase inhibitor libraries as described in foundational indazole kinase inhibitor patents [1].
| Evidence Dimension | Number of Orthogonal Reactive Handles |
|---|---|
| Target Compound Data | 2 orthogonal handles (4-Br, 3-CHO) |
| Comparator Or Baseline | Methyl 4-bromo-1H-indazole-6-carboxylate (CAS 885518-47-8) has 1 handle (4-Br only) |
| Quantified Difference | 1 additional orthogonal reactive site (100% increase) |
| Conditions | Chemical structure analysis; Synthetic utility context in kinase inhibitor development |
Why This Matters
The presence of two orthogonal reactive handles enables more efficient and diverse SAR exploration, reducing the number of synthetic steps needed to access a broader range of final compounds.
- [1] Kania, R. S., et al. Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. U.S. Patent No. 6,534,524. 2003. View Source
